4-Fluoro-6-methylpyridin-3-OL
Description
Properties
CAS No. |
1211535-90-8 |
|---|---|
Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-6-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 |
InChI Key |
XYBKUXREHBUEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 6 Methylpyridin 3 Ol and Its Analogues
Direct Synthesis Approaches to 4-Fluoro-6-methylpyridin-3-ol
Directly functionalizing a pre-formed pyridine (B92270) or a simple substituted pyridine precursor represents an efficient strategy for synthesizing complex molecules like 4-Fluoro-6-methylpyridin-3-ol. This approach minimizes step count and can be more cost-effective. Key challenges lie in achieving the desired regioselectivity for both fluorination and hydroxylation on the electron-deficient pyridine ring.
The introduction of a fluorine atom onto a pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is difficult. However, several modern methods have been developed for the direct C-H fluorination of pyridines and related heterocycles.
One prominent method involves the use of silver(II) fluoride (B91410) (AgF₂). This reagent has been shown to be effective for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines at ambient temperature. nih.gov The reaction typically shows exclusive selectivity for fluorination at the position adjacent to the ring nitrogen (the C2 position). nih.govorgsyn.org While this method is powerful for generating 2-fluoropyridines, achieving 4-fluoro substitution on a 2-methylpyridin-5-ol (an isomer of the target's precursor) would require alternative strategies, as direct fluorination would likely occur at the 6-position.
Another approach utilizes electrophilic fluorinating agents like Selectfluor. Recent studies have demonstrated that a temporary dearomatization of the pyridine ring can facilitate formal meta-C–H-fluorination with Selectfluor, achieving exclusive C3-selectivity. acs.org Furthermore, halogen bonding between pyridines and Selectfluor can facilitate single-electron reduction by a catalytic amount of Ag(I), enabling radical C-H fluorination. ucmerced.edu
Rhodium(III)-catalyzed C–H functionalization provides another route to fluorinated pyridines. For instance, 3-fluoropyridines can be synthesized from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Nucleophilic aromatic substitution (SNAr) is also a viable strategy, where a good leaving group, such as a nitro group, is displaced by a fluoride anion. For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate using CsF in DMSO. nih.gov A similar approach using pyridine N-oxides has been developed to synthesize meta-fluorinated pyridines, a challenging substitution pattern. rsc.org
| Method | Fluorinating Agent/Catalyst | Position Selectivity | Key Features |
| Direct C-H Fluorination | AgF₂ | C2 (ortho to N) | Occurs at ambient temperature; broad applicability. nih.govorgsyn.org |
| Dearomatization-Fluorination | Selectfluor | C3 (meta) | Involves temporary dearomatization of the pyridine ring. acs.org |
| Radical Fluorination | Selectfluor / Ag(I) catalyst | Varies | Proceeds via a radical mechanism initiated by Ag(I). ucmerced.edu |
| Catalytic Annulation | Rh(III) catalyst | C3 | Synthesizes the ring from acyclic fluorinated precursors. nih.gov |
| Nucleophilic Substitution (SNAr) | CsF, KF | Position of leaving group | Requires an activated precursor with a good leaving group (e.g., -NO₂). nih.govrsc.org |
Achieving the specific 4-fluoro-6-methyl-3-ol substitution pattern requires exquisite regiochemical control. The inherent reactivity of the pyridine ring often leads to mixtures of isomers unless directing or blocking groups are employed.
For example, the Minisci reaction, a method for radical alkylation of electron-deficient heterocycles, often results in mixtures. However, a strategy using a maleate-derived blocking group has been developed to enable highly regioselective C-4 alkylation of pyridines. nih.govchemrxiv.org This principle of using a removable blocking group could be conceptually applied to direct other functionalities. After establishing a group at the C-4 position, subsequent functionalizations at other positions can be explored.
C-H activation using transition metal catalysts offers another powerful tool for regioselective functionalization. Rhodium-catalyzed C-H amidation of pyridines has been shown to proceed with high regioselectivity, often directed by a substituent at the C2 position. acs.orgnih.govacs.org While this specific reaction introduces an amino group, it highlights the potential of directed C-H activation to install functional groups at specific sites on the pyridine ring, which could then be converted to the desired hydroxyl or fluoro group.
Multi-Step Synthesis Protocols Involving Protected Intermediates
When direct approaches are not feasible or lead to poor selectivity, multi-step synthetic sequences become necessary. These routes often rely on the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. mit.edunih.gov
The hydroxyl group in a hydroxypyridine precursor is acidic and nucleophilic, and it can interfere with many synthetic transformations, particularly those involving organometallics or strong bases. Therefore, its protection is often a critical step.
A variety of protecting groups are available for alcoholic and phenolic hydroxyls. highfine.com Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are widely used due to their ease of introduction, stability across a range of conditions, and selective removal. highfine.com For hydroxypyridines, another effective protecting group is the 2-methoxyethoxymethyl (MEM) group, which can be introduced using MEM-Cl under phase-transfer catalysis conditions and later removed using a strong acid resin like Amberlyst 15. tandfonline.com
| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Condition(s) |
| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | TBAF; HF; Acetic Acid |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF; HF |
| 2-Methoxyethoxymethyl | MEM | MEM-Cl, Base | Strong Acid (e.g., Amberlyst 15) tandfonline.com |
| Methyl | Me | MeI, NaH; Me₂SO₄ | BBr₃ highfine.com |
| Tetrahydropyranyl | THP | DHP, PPTS | Acetic Acid / THF / H₂O highfine.com |
A logical multi-step approach to 4-fluoro-6-methylpyridin-3-ol could involve the initial synthesis of a di-halogenated precursor, such as 4-bromo-6-methylpyridin-3-ol (B2851571). Selective halogenation of pyridines can be challenging, often requiring harsh conditions. nih.gov However, methods using designed phosphine (B1218219) reagents have been developed for the selective chlorination and bromination of pyridines under milder conditions. nih.gov
Once a precursor like 4-bromo-6-methylpyridin-3-ol (with the hydroxyl group protected) is obtained, the bromine at the 4-position can be substituted with fluorine via a nucleophilic aromatic substitution (SNAr) reaction. This typically requires heating with a fluoride salt such as cesium fluoride (CsF) or potassium fluoride (KF) in an aprotic polar solvent like DMSO or sulfolane. The final step would be the deprotection of the hydroxyl group to yield the target molecule.
Biocatalytic Synthesis Routes for Hydroxylated Pyridines and Fluoro-Analogues
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov This approach is of growing interest for the synthesis of complex pharmaceutical intermediates.
Enzymatic C-H oxyfunctionalisation can introduce hydroxyl groups with high selectivity under mild conditions. nih.gov Molybdenum hydroxylases, for example, are known to catalyze the regiospecific hydroxylation of pyridine derivatives. A strain of Ralstonia/Burkholderia sp. has been shown to regioselectively hydroxylate various nicotinic acids at the C2 position. nih.gov While this specific regioselectivity may not directly produce the 3-hydroxy pattern required, it demonstrates the principle of using whole-cell biocatalysts for pyridine hydroxylation. researchgate.net The development of new biocatalytic routes from sustainable sources to substituted pyridines is an active area of research. ukri.org
The enzymatic synthesis of fluorinated compounds is also an emerging field. nih.gov While the biocatalytic hydroxylation of piperidines (the saturated analogues of pyridines) is more established, the combination of biocatalytic C-H oxidation with other synthetic methods is enabling the construction of complex molecules. chemistryviews.org The most direct biocatalytic route to a C-F bond is through the action of a fluorinase enzyme, which can catalyze the formation of a C-F bond from a fluoride ion. nih.gov The discovery and engineering of novel hydroxylases and fluorinases with tailored substrate specificities could pave the way for a future biocatalytic synthesis of 4-fluoro-6-methylpyridin-3-ol.
Advanced Coupling Reactions in Pyridine Synthesis
Modern organic synthesis relies heavily on coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are essential for building the molecular frameworks of compounds like substituted pyridines. These reactions offer a powerful and versatile strategy for the poly-functionalization of pyridine rings. rsc.org Among the various methods, transition-metal-catalyzed reactions are pivotal, allowing for the construction of complex pyridine derivatives with high efficiency and control. numberanalytics.com
These advanced methods often provide milder reaction conditions and greater functional group tolerance compared to classical condensation or rearrangement reactions. baranlab.org Techniques like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the sequential and regioselective introduction of substituents onto a pyridine scaffold. rsc.org This level of control is critical for the synthesis of structurally diverse pyridine analogues.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds in organic synthesis. nih.gov The Suzuki-Miyaura coupling, in particular, has been extensively applied to the synthesis of biaryl compounds, including those containing pyridine rings. nih.govcdnsciencepub.comlibretexts.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
The versatility of the Suzuki reaction stems from its tolerance of a wide range of functional groups, the commercial availability of many boronic acids, and the fact that the inorganic by-products are non-toxic and easily removed. nih.gov It has been successfully used to synthesize various pyridine derivatives, including bipyridines and aryl-substituted pyridines. nih.govmdpi.com For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov The reaction's success with nitrogen-containing heterocycles, which can often inhibit catalyst activity, highlights its significance in medicinal chemistry. organic-chemistry.org
| Aspect of Suzuki-Miyaura Coupling | Description | Significance in Pyridine Synthesis | Reference |
|---|---|---|---|
| Reactants | Organoboron compound (e.g., boronic acid/ester) and an organic halide or triflate. | Allows for the coupling of pyridyl halides/triflates with a vast array of aryl or alkyl boronic acids to create diverse pyridine derivatives. | libretexts.org |
| Catalyst | Typically a palladium(0) complex, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. | The choice of palladium precursor and ligand is crucial for achieving high activity and stability, especially with challenging heterocyclic substrates. | libretexts.org |
| Base | Required for the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. | The base activates the organoboron species and influences the overall reaction rate and yield. | nih.gov |
| Functional Group Tolerance | Tolerates a wide variety of functional groups on both coupling partners. | Enables the synthesis of complex, functionalized pyridines without the need for extensive use of protecting groups. | nih.gov |
| Applications | Widely used in the synthesis of pharmaceuticals, agrochemicals, and new organic materials. | Provides a practical and efficient route to biaryl pyridines and other substituted pyridines that are key structural motifs in many biologically active compounds. | nih.govcdnsciencepub.com |
Optimisation of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity is a primary goal in the synthesis of any target molecule, including functionalized pyridines. The optimization of reaction conditions is a critical process that involves systematically varying parameters such as the solvent, catalyst system, temperature, and stoichiometry of reactants. researchgate.netresearchgate.net For complex heterocyclic systems, fine-tuning these conditions can be the difference between a low-yielding, unselective reaction and an efficient, clean transformation. For example, in multi-component reactions for pyridine synthesis, studies have shown that adjusting the catalyst loading and temperature can significantly impact the outcome, often leading to the desired product with no observable by-products. researchgate.net Similarly, achieving regioselectivity, such as the specific functionalization at the C4-position of the pyridine ring, often requires careful control of reaction parameters and can even be switched by altering conditions like pH. nih.govnih.gov
Solvent System Effects
For instance, in Suzuki cross-coupling reactions to produce pyridine derivatives, solvent mixtures like 1,4-dioxane (B91453) and water are commonly employed. nih.gov The addition of water can be beneficial, especially when using boronic acid pinacol (B44631) esters as coupling partners. cdnsciencepub.com Some synthetic procedures for pyridine-substituted ureas have been developed to be solvent-free, which aligns with the principles of green chemistry by reducing waste. rsc.org The polarity and coordinating ability of the solvent are key factors; for example, the formation of molecular complexes, which can be intermediates in a reaction, is highly dependent on the solvent environment. acs.org
| Solvent System | Reaction Type | Observed Effect | Reference |
|---|---|---|---|
| 1,4-Dioxane/Water | Suzuki Cross-Coupling | Commonly used for synthesizing novel pyridine derivatives, providing good yields. The water component is often crucial. | nih.gov |
| Ethanol (EtOH) | Hantzsch Dihydropyridine Synthesis | Found to be the ideal solvent for this process, yielding better results than ethanol-water mixtures. | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution (Fluorination) | Used as a solvent for the conversion of a nitropyridine to a fluoropyridine using CsF. | nih.gov |
| Solvent-Free | Synthesis of Pyridine-2-yl Ureas | An atom-economical approach that avoids solvent waste, suitable for the C-H functionalization of pyridine N-oxides. | rsc.org |
| Acetic Acid | Condensation for Pyridine Formation | Used to convert diketone intermediates into pyridines via a double condensation with ammonium (B1175870) acetate. | rsc.org |
Catalyst Systems and Ligand Design
The catalyst system, comprising a metal center and its associated ligands, is the heart of many modern synthetic reactions for pyridine synthesis. numberanalytics.com The choice of both the metal and the ligand is critical in dictating the catalyst's activity, stability, and selectivity. Palladium remains a dominant metal for cross-coupling reactions, but other transition metals are also employed. numberanalytics.comnih.gov
The ligand plays a multifaceted role: it stabilizes the metal center, influences its electronic properties, and controls the steric environment around it. This, in turn, affects the rates of key catalytic steps like oxidative addition and reductive elimination, and can direct the regioselectivity of the reaction. For Suzuki-Miyaura couplings involving challenging heterocyclic substrates, the development of highly active and stable catalysts has often relied on the design of specific phosphine ligands, such as bulky dialkylbiphenylphosphines. organic-chemistry.org These advanced ligands can prevent catalyst inhibition by the basic nitrogen atom of the pyridine ring. organic-chemistry.org The modular design of catalysts, where components can be systematically varied, allows for the fine-tuning of catalytic activity for specific applications, such as acyl-transfer reactions catalyzed by pyridine-based systems. researchgate.net
| Catalyst System | Reaction Type | Key Features and Role of Ligand | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | A competent catalyst for coupling PyFluor with boronic acids. The dppf ligand provides stability and promotes the catalytic cycle. | cdnsciencepub.com |
| Pd(PPh₃)₄ | Suzuki Cross-Coupling | A classic, commercially available catalyst used for synthesizing various pyridine derivatives from bromo-pyridines. | nih.gov |
| Palladium / Dialkylbiphenylphosphine Ligands | Suzuki-Miyaura Coupling | Highly active and stable catalysts that are not inhibited by basic aminopyridines, enabling the coupling of challenging substrates. | organic-chemistry.org |
| Nickel / N-heterocyclic carbene (NHC) ligand | C4-Alkylation of Pyridines | Used with a Lewis acid, this system directs the addition of alkenes and alkynes to the C4 position of the pyridine ring. | acs.org |
| [Fe]-hydrogenase models with 2-pyridone ligands | Hydrogenase Mimicry | The pyridonate ligand provides a specific N,O-coordination environment to the iron center, emulating the enzyme's active site. | rsc.org |
| Cyclopalladated ferrocenylimine | Suzuki Coupling | An air-stable palladium catalyst that allows for the synthesis of bipyridine derivatives in high yield without requiring an inert atmosphere. | mdpi.com |
Temperature and Pressure Influence
Temperature and pressure are fundamental physical parameters that can significantly influence the course of a chemical reaction. Temperature affects reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote side reactions or decomposition of thermally sensitive substrates or catalysts, thereby reducing yield and selectivity. In Suzuki coupling reactions for pyridine synthesis, temperatures are often carefully controlled, typically in the range of 65-100 °C, to balance reaction speed with product stability. nih.govcdnsciencepub.com
Pressure is a less commonly varied parameter in standard laboratory synthesis but can be a powerful tool. High-pressure studies on pyridine itself have revealed rich polymorphism and the potential for pressure-driven phase transitions. researchgate.net While extremely high pressures can lead to polymerization, more moderate pressure changes can influence reaction equilibria and the physical state of reactants, which can be exploited in certain synthetic setups like flow reactors. researchgate.netacs.org The optimization of both temperature and pressure is crucial for maximizing the efficiency of synthetic processes. researchgate.netresearchgate.net
| Parameter | General Effect on Pyridine Synthesis | Specific Examples | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate, catalyst stability, and selectivity. Higher temperatures can increase rate but may lead to byproducts or decomposition. | Suzuki couplings are often run at 65-100 °C. For certain multi-component reactions, 70 °C was found to be the optimal temperature. | cdnsciencepub.comresearchgate.net |
| Pressure | Can influence phase behavior and reaction equilibria. Less commonly used in standard synthesis but important in specific applications like high-pressure chemistry. | Studies on pure pyridine show it crystallizes at 1.2 GPa at room temperature. High pressure can favor certain intermolecular interactions. | researchgate.net |
Stoichiometric Control and Byproduct Minimisation
The precise control of reactant stoichiometry—the molar ratio of the starting materials—is fundamental to synthetic chemistry for maximizing the yield of the desired product and minimizing the formation of unwanted by-products. researchgate.netresearchgate.net In reactions involving multiple components, such as the Hantzsch pyridine synthesis, adjusting the equivalents of each reactant is a key optimization step. researchgate.net Using an excess of one reactant might be necessary to drive the reaction to completion, but it can also lead to purification challenges and waste.
| Reaction | Stoichiometric Consideration | Impact on Outcome | Reference |
|---|---|---|---|
| Synthesis of Pyridine-2-yl Ureas | The amount of dimethylcyanamide (B106446) was varied from 1.0 to 10.0 equivalents relative to the pyridine N-oxide. | 1.5 equivalents was found to be optimal for achieving almost full conversion without excessive waste. | researchgate.net |
| Domino Synthesis of Pyridine Carboxylates | The nature and amount of the ammonium salt (nitrogen source) were tested. | Using NH₄OAc instead of NH₄I resulted in a lower yield of the desired product. | researchgate.net |
| Hantzsch Dihydropyridine Synthesis | Reducing the equivalents of the β-ketoester from 5 to 3.4 resulted in a significant reduction in yield. | An excess of the β-dicarbonyl component is crucial for driving the reaction efficiently. | researchgate.net |
| Solventless Aldol/Michael Reaction | The reaction of an enolizable ketone and a benzaldehyde (B42025) is followed by the addition of a second ketone. | Leads to the quantitative formation of a diketone intermediate, minimizing byproducts before cyclization. | rsc.org |
Chemical Reactivity and Transformation Studies of 4 Fluoro 6 Methylpyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems. However, the pyridine ring presents a significant barrier to this type of transformation. The high electronegativity of the nitrogen atom makes the pyridine ring electron-deficient and therefore much less reactive towards electrophiles than benzene. wikipedia.org Furthermore, the nitrogen atom's basic lone pair can be readily protonated or can coordinate with Lewis acids, which are often used as catalysts for these reactions. This creates a positive charge on the ring, further deactivating it towards attack by an electrophile. wikipedia.org
In the case of 4-Fluoro-6-methylpyridin-3-ol, the ring is substituted with both activating and deactivating groups. The hydroxyl (-OH) group is a strong activating group, while the methyl (-CH₃) group is a weak activating group. wikipedia.org Conversely, the fluorine (-F) atom is a deactivating group. These groups have specific directing effects on any potential incoming electrophile.
Despite the presence of the activating hydroxyl and methyl groups, the inherent deactivation by the ring nitrogen generally renders direct electrophilic aromatic substitution on the 4-fluoro-6-methylpyridin-3-ol ring challenging and often impossible under standard conditions. wikipedia.org The strong deactivating effect of the pyridinium (B92312) nitrogen typically overrides the activating effects of the other substituents.
Table 1: Directing Effects of Substituents on the Pyridine Ring
| Substituent | Position | Type | Directing Effect |
| -OH | 3 | Activating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
| -CH₃ | 6 | Activating | Ortho, Para |
Nucleophilic Substitution at the Fluoro Position
In contrast to its resistance to electrophilic attack, the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. The fluorine atom at the C-4 position of 4-fluoro-6-methylpyridin-3-ol is activated towards displacement by nucleophiles. This activation arises from the electron-withdrawing nature of the ring nitrogen, which can stabilize the intermediate Meisenheimer complex formed during the reaction. researchgate.netnih.gov Studies on other fluorinated pyridines confirm that nucleophilic attack often occurs preferentially at the 4-position. researchgate.netrsc.org A variety of nucleophiles can be employed to displace the fluoride (B91410), leading to a diverse range of substituted pyridines.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Alkoxy-6-methylpyridin-3-ol |
| Amine | Ammonia (NH₃), Benzylamine | 4-Amino-6-methylpyridin-3-ol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-6-methylpyridin-3-ol |
Derivatisation of the Hydroxyl Group
The hydroxyl group at the C-3 position behaves as a typical alcohol and is readily derivatized through several common reactions. nih.gov These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.
Alkylation Reactions
Alkylation of the hydroxyl group results in the formation of ethers. This reaction is typically carried out by first deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent like an alkyl halide.
Table 3: Alkylation of the Hydroxyl Group
| Alkylating Agent | Base | Product |
| Methyl iodide (CH₃I) | NaH | 4-Fluoro-3-methoxy-6-methylpyridine |
| Ethyl bromide (CH₃CH₂Br) | K₂CO₃ | 3-Ethoxy-4-fluoro-6-methylpyridine |
| Benzyl bromide (BnBr) | NaH | 3-(Benzyloxy)-4-fluoro-6-methylpyridine |
Acylation Reactions
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, to form an ester. These reactions are often performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated.
Table 4: Acylation of the Hydroxyl Group
| Acylating Agent | Base | Product |
| Acetyl chloride | Pyridine | 4-Fluoro-6-methylpyridin-3-yl acetate |
| Acetic anhydride | Triethylamine | 4-Fluoro-6-methylpyridin-3-yl acetate |
| Benzoyl chloride | Pyridine | 4-Fluoro-6-methylpyridin-3-yl benzoate |
Esterification Processes
Direct esterification with a carboxylic acid, known as Fischer-Speier esterification, is another method to derivatize the hydroxyl group. This process is typically catalyzed by a strong acid (e.g., H₂SO₄) and is reversible. To drive the reaction towards the ester product, water is usually removed as it is formed.
Table 5: Fischer Esterification of the Hydroxyl Group
| Carboxylic Acid | Catalyst | Product |
| Acetic acid | H₂SO₄ | 4-Fluoro-6-methylpyridin-3-yl acetate |
| Propanoic acid | H₂SO₄ | 4-Fluoro-6-methylpyridin-3-yl propanoate |
Transformations Involving the Methyl Group
The methyl group at the C-6 position can also undergo chemical transformations, particularly those characteristic of benzylic-type positions. Its reactivity allows for further functionalization of the pyridine ring.
One common transformation is free-radical halogenation at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN can introduce a bromine atom, yielding a versatile bromomethyl intermediate. ossila.com This intermediate is highly useful for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.
Furthermore, the methyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid (6-carboxy-4-fluoropyridin-3-ol). Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde (4-fluoro-3-hydroxy-6-pyridinecarboxaldehyde). These transformations provide access to key synthetic precursors for more complex molecules. ossila.com
Table 6: Reactions of the Methyl Group
| Reaction Type | Reagents | Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl)-4-fluoropyridin-3-ol |
| Oxidation | Potassium permanganate (KMnO₄) | 4-Fluoro-3-hydroxypyridine-6-carboxylic acid |
Benzylic C-H Functionalisation
No studies detailing the benzylic C-H functionalization of the methyl group on 4-Fluoro-6-methylpyridin-3-OL are present in the available literature. While the functionalization of benzylic C-H bonds is a significant area of research in organic chemistry, allowing for the conversion of simple alkylarenes into more complex molecules, specific methodologies and their outcomes for this particular fluorinated pyridinol derivative have not been reported.
Oxidation Reactions
Information regarding the oxidation of 4-Fluoro-6-methylpyridin-3-OL is not documented. The susceptibility of the pyridine ring and its substituents to oxidative conditions can vary greatly depending on the reagents and the electronic nature of the molecule. The presence of both a fluorine atom and a hydroxyl group would likely influence its behavior under oxidative stress, but no experimental data is available.
Ring-Opening and Recyclization Mechanisms
There are no published reports on the ring-opening and recyclization mechanisms of 4-Fluoro-6-methylpyridin-3-OL. Such reactions are often contingent on specific structural features and reaction conditions that can lead to the cleavage of the pyridine ring and subsequent reformation into new heterocyclic systems. Without experimental evidence, any discussion of potential pathways would be purely speculative.
Studies on Tautomerism and its Impact on Reactivity
The tautomeric equilibrium of 4-Fluoro-6-methylpyridin-3-OL, which would involve the pyridinol and its corresponding pyridone form, has not been investigated. The position of this equilibrium is crucial as it dictates the dominant reactive species and can be influenced by factors such as solvent polarity and temperature. The fluorine substituent would play a role in the electronic properties of the ring, thereby affecting the relative stability of the tautomers. However, no specific studies have been conducted to quantify this or its impact on reactivity.
Kinetics and Mechanistic Pathways of Key Reactions
As no key reactions for 4-Fluoro-6-methylpyridin-3-OL have been established in the scientific literature, there is a corresponding absence of studies on their kinetics and mechanistic pathways. Such investigations are fundamental to understanding the underlying processes of chemical transformations and for optimizing reaction conditions.
Structural Elucidation and Spectroscopic Characterization Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).
¹H NMR Analysis of Proton Environments
A ¹H NMR spectrum of 4-Fluoro-6-methylpyridin-3-ol would be expected to show distinct signals corresponding to the different proton environments in the molecule. This would include signals for the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling.
¹³C NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Fluoro-6-methylpyridin-3-ol would produce a distinct signal. The chemical shifts of these signals would be characteristic of their bonding environment (e.g., aromatic, methyl, carbon bearing a hydroxyl or fluorine substituent).
¹⁹F NMR Spectroscopy for Fluorine Environment Characterisation
¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For 4-Fluoro-6-methylpyridin-3-ol, this technique would provide a specific signal for the fluorine atom attached to the pyridine ring. The chemical shift and coupling constants (J-coupling) with neighboring protons would offer valuable information about the electronic environment and connectivity of the fluorine atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to establish the connectivity within the molecule. A COSY spectrum would show correlations between coupled protons, helping to assemble the proton network. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HREI-MS)
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) would be used to determine the precise mass of the molecular ion of 4-Fluoro-6-methylpyridin-3-ol. This high-precision measurement allows for the calculation of the exact elemental formula, confirming the compound's identity.
Due to the lack of available experimental data, the creation of data tables and a detailed discussion of research findings for 4-Fluoro-6-methylpyridin-3-ol is not possible.
LC-MS and HPLC-MS for Purity and Identity Confirmation
The HPLC component separates the sample based on the differential partitioning of its components between a stationary phase and a mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for identification.
Following separation, the eluent is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-Fluoro-6-methylpyridin-3-ol (molecular formula C₆H₆FNO), the expected exact mass can be calculated and compared with the experimental data obtained from the mass spectrometer, providing a high degree of confidence in the compound's identity. The presence of a single major peak in the chromatogram would indicate high purity.
For a related compound, 4-bromo-6-methylpyridin-3-ol (B2851571), predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts. uni.lu Similar theoretical calculations could be performed for 4-Fluoro-6-methylpyridin-3-ol to aid in its identification in complex mixtures.
Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, providing a molecular fingerprint that can be used for structural elucidation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For 4-Fluoro-6-methylpyridin-3-ol, characteristic vibrational modes would include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C-H stretching: Bands in the 2850-3100 cm⁻¹ region arising from the methyl group and the aromatic ring.
C=C and C=N stretching: Vibrations within the pyridine ring, typically appearing in the 1400-1650 cm⁻¹ region.
C-F stretching: A strong absorption band usually found in the 1000-1400 cm⁻¹ region.
C-O stretching: A band in the 1000-1300 cm⁻¹ range.
O-H bending: In-plane and out-of-plane bending vibrations of the hydroxyl group.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice versa.
For 4-Fluoro-6-methylpyridin-3-ol, Raman spectroscopy would also probe the vibrational modes of the pyridine ring, the methyl group, and the carbon-fluorine bond, providing complementary information to the IR spectrum.
While specific experimental IR and Raman spectra for 4-Fluoro-6-methylpyridin-3-ol are not available, the expected positions of these vibrational bands can be predicted based on the functional groups present in the molecule.
X-ray Diffraction Studies for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD)
To obtain the most accurate and detailed structural information, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be constructed, and from this, the precise positions of the atoms can be determined.
For 4-Fluoro-6-methylpyridin-3-ol, an SC-XRD analysis would unequivocally determine:
The planarity of the pyridine ring.
The bond lengths of C-C, C-N, C-O, C-F, and C-H bonds.
The bond angles within the molecule.
The conformation of the hydroxyl and methyl groups relative to the pyridine ring.
The packing of the molecules in the crystal, including any intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.
Although no published single-crystal structure for 4-Fluoro-6-methylpyridin-3-ol is currently available in open-access databases like the Cambridge Structural Database (CSD), studies on related fluorinated pyridine compounds have demonstrated the utility of SC-XRD in elucidating their solid-state structures. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Once the crystal structure is determined by SC-XRD, Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions within the crystal. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact, with red spots indicating interactions that are shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.
For 4-Fluoro-6-methylpyridin-3-ol, Hirshfeld surface analysis would be instrumental in understanding the nature and extent of various intermolecular interactions, including:
O-H···N hydrogen bonds: Strong interactions between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring.
C-H···O and C-H···F interactions: Weaker hydrogen bonds involving the methyl and aromatic hydrogens with the oxygen and fluorine atoms of adjacent molecules.
π-π stacking: Interactions between the aromatic rings of neighboring molecules.
Halogen interactions: The role of the fluorine atom in directing the crystal packing.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to determine experimentally. researchgate.net These calculations are based on solving the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density, which simplifies the complexity of the many-electron wavefunction. researchgate.net For substituted pyridines, DFT has been successfully employed to explore their electronic properties, reactivity, and stability. ias.ac.inniscair.res.in Studies on related pyridine (B92270) derivatives have shown that DFT can accurately predict how substituents, such as fluorine and methyl groups, influence the electron distribution within the aromatic ring. researchgate.net The electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals, is key to understanding its chemical behavior.
Basis Set Selection and Functional Evaluation in DFT
The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a key component of the total energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it often provides reliable results for molecular geometries and energies. researchgate.netinpressco.com
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, though at a higher computational expense. nih.govijcce.ac.ir For instance, studies on substituted pyridines have often utilized the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G+(d,p) to achieve a good compromise between accuracy and computational efficiency. ias.ac.inresearchgate.net The selection of an appropriate model chemistry (the combination of functional and basis set) is a critical step in any computational study. nih.gov
Geometry Optimisation and Conformational Analysis
Geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy. researchgate.net This optimized geometry represents the most stable structure of the molecule. For a molecule like 4-Fluoro-6-methylpyridin-3-ol, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis, which is closely related to geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. While the pyridine ring itself is rigid, the orientation of the hydroxyl group can be a subject of conformational analysis. Computational studies on similar molecules, such as 2-ethyl-6-methylpyridin-3-ol, have been used to determine their stable conformations in the crystalline state. researchgate.netnih.gov These analyses are crucial for understanding how the molecule interacts with its environment, including other molecules and biological targets.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity and electronic transitions. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO-LUMO Energy Gap Determination
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com
For illustrative purposes, the table below presents hypothetical HOMO-LUMO data for 4-Fluoro-6-methylpyridin-3-ol, based on typical values observed for substituted pyridines in DFT calculations. nih.govsemanticscholar.orgresearchgate.netnih.gov
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
This is a hypothetical data table for illustrative purposes.
Reactivity Indices and Local Softness
From the HOMO and LUMO energies, several global reactivity indices can be derived to quantify the chemical behavior of a molecule. researchgate.netias.ac.in These indices, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S).
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap.
Global Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability.
The following table provides hypothetical reactivity indices for 4-Fluoro-6-methylpyridin-3-ol, calculated from the illustrative HOMO-LUMO energies.
| Reactivity Index | Definition | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Global Softness (S) | 1 / η | 0.38 eV-1 |
This is a hypothetical data table for illustrative purposes.
Local softness is a related concept that describes the reactivity at specific atomic sites within the molecule. It helps to predict where a molecule is most likely to undergo nucleophilic or electrophilic attack. researchgate.net For a substituted pyridine, the local softness values would indicate the most reactive positions on the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are key to understanding and predicting chemical reactivity and intermolecular interactions. rsc.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale. Red, orange, and yellow colors indicate negative potential (electron-rich areas) prone to electrophilic attack, while blue colors signify positive potential (electron-deficient areas) susceptible to nucleophilic attack. youtube.com Green areas represent neutral or zero potential regions. researchgate.net
For a molecule like 4-Fluoro-6-methylpyridin-3-ol, an MEP analysis, likely performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), would reveal key reactive sites. researchgate.netijcce.ac.ir
Negative Regions : The most negative potential (red/yellow) is expected to be localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites are the primary locations for hydrogen bonding and electrophilic attack. rsc.orgresearchgate.net
Positive Regions : The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. nih.gov
Studies on related fluorinated pyridines have shown that the position and nature of substituents significantly affect the MEP map and, consequently, the molecule's reactivity and interaction topology. rsc.org An MEP analysis of 4-Fluoro-6-methylpyridin-3-ol would thus provide critical insights into its interaction with biological targets or other reactants.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical information processing. ymerdigital.com Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and first-order (β) and second-order (γ) hyperpolarizabilities. acs.org Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. tandfonline.com
The NLO response of organic molecules is often associated with intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated system (D-π-A). acs.org For 4-Fluoro-6-methylpyridin-3-ol, the pyridine ring acts as the π-system, the hydroxyl group (-OH) and methyl group (-CH3) act as donors, and the electronegative fluorine atom and the pyridine nitrogen act as acceptors.
Theoretical investigations on pyridine derivatives have demonstrated that:
Substitution on the pyridine ring can significantly enhance NLO properties. ymerdigital.comcnr.it
Protonation or complexation can modulate and even switch the NLO response. cnr.it
DFT calculations using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can provide reliable predictions of NLO parameters. ijcce.ac.irworldscientific.com
A computational study of 4-Fluoro-6-methylpyridin-3-ol would involve calculating its hyperpolarizabilities. The results would indicate its potential as an NLO material and provide insights for designing related molecules with enhanced NLO properties. tandfonline.com
Table 1: Illustrative NLO Properties of a Related Pyridine Derivative This table shows sample data for a generic pyridine-based chromophore, illustrating the type of results obtained from NLO calculations.
| Computational Method | Property | Calculated Value |
| DFT/B3LYP | Dipole Moment (μ) | 3.5 D |
| DFT/B3LYP | Average Polarizability (α) | 25 x 10⁻²⁴ esu |
| DFT/B3LYP | First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |
Spectroscopic Property Simulations and Comparison with Experimental Data
Computational simulations are indispensable for interpreting and assigning experimental spectra. DFT methods are widely used to predict NMR, IR, Raman, and UV-Vis spectra with high accuracy.
Theoretical NMR Chemical Shift Predictions
Predicting NMR chemical shifts using computational methods, primarily the Gauge-Independent Atomic Orbital (GIAO) method within DFT, is a standard practice for structure elucidation. nih.govresearchgate.net The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.netlatrobe.edu.au
For 4-Fluoro-6-methylpyridin-3-ol, a theoretical NMR study would involve:
Optimizing the molecular geometry using a DFT method (e.g., B3LYP/6-311++G(d,p)). ijcce.ac.ir
Calculating the ¹H, ¹³C, and ¹⁹F NMR shielding tensors using the GIAO method. researchgate.net
Converting the calculated isotropic shielding values to chemical shifts (δ) by referencing them against a standard like Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.netresearchgate.net
Studies on fluorinated aromatic compounds show that DFT calculations can reliably predict chemical shifts, aiding in the assignment of specific signals to corresponding nuclei, which can be challenging experimentally, especially for multifluorinated molecules. researchgate.netdntb.gov.ua The predicted shifts for 4-Fluoro-6-methylpyridin-3-ol would be crucial for confirming its structure and understanding the electronic environment of each atom.
Table 2: Predicted vs. Experimental Chemical Shifts (δ) for a Fluoropyridine Analog This table illustrates the typical accuracy of DFT-predicted NMR chemical shifts compared to experimental values for a related fluoropyridine molecule.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| H1 | 7.85 | 7.92 |
| C2 | 155.4 | 156.1 |
| C4 | 110.2 | 110.9 |
| F4 | -120.5 | -119.8 |
| C6 | 148.1 | 148.7 |
Simulated IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective in simulating these spectra, which helps in the assignment of vibrational modes observed experimentally. researchgate.netresearchgate.net
A computational vibrational analysis of 4-Fluoro-6-methylpyridin-3-ol would yield:
Vibrational Frequencies : The frequencies of fundamental vibrational modes, such as O-H stretching, C-H stretching, C=C and C=N ring stretching, C-F stretching, and various bending modes. mdpi.comcdnsciencepub.com
IR Intensities and Raman Activities : These calculated values help to predict the appearance of the experimental spectra. rsc.org
For substituted pyridines, DFT calculations at a level like B3LYP/6-311++G(d,p) have shown excellent agreement with experimental spectra. researchgate.net Such a study on 4-Fluoro-6-methylpyridin-3-ol would allow for a detailed assignment of its vibrational modes, revealing how the fluorine, methyl, and hydroxyl groups influence the vibrations of the pyridine ring.
Table 3: Selected Calculated Vibrational Frequencies for a Substituted Pyridine Analog This table provides examples of calculated vibrational frequencies and their assignments for a molecule structurally related to 4-Fluoro-6-methylpyridin-3-ol.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3550 | Hydroxyl stretch |
| ν(C-H) | 3080 | Aromatic C-H stretch |
| ν(C=N/C=C) | 1610 | Pyridine ring stretch |
| ν(C-F) | 1250 | Carbon-Fluorine stretch |
| δ(O-H) | 1180 | Hydroxyl in-plane bend |
TD-DFT for UV-Vis Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net It provides information on the maximum absorption wavelength (λmax), oscillator strengths (f), and the nature of the molecular orbitals (e.g., HOMO, LUMO) involved in these transitions. researchgate.netsharif.edusharif.edu
For 4-Fluoro-6-methylpyridin-3-ol, a TD-DFT study (e.g., using CAM-B3LYP functional with a polarizable continuum model for solvent effects) would predict: ijcce.ac.ir
The λmax values corresponding to π → π* and n → π* transitions.
The molecular orbitals contributing to these transitions, offering insight into intramolecular charge transfer (ICT) phenomena. researchgate.net
How solvent polarity might affect the absorption spectrum (solvatochromism). nih.gov
Research on substituted pyridines and related chromophores shows that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, helping to understand how different substituents influence the electronic structure and optical properties. ijcce.ac.irnih.gov
Table 4: Sample TD-DFT Results for Electronic Transitions of a Pyridine Derivative This table presents typical data from a TD-DFT calculation, showing the predicted absorption wavelength, oscillator strength, and the nature of the transition for an analogous compound.
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 310 | 0.45 | HOMO -> LUMO | π → π |
| 275 | 0.12 | HOMO-1 -> LUMO | π → π |
| 240 | 0.08 | n -> LUMO+1 | n → π* |
Advanced Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions with the environment over time. nih.gov By solving Newton's equations of motion, MD simulations can model conformational changes, solvent effects, and binding processes at an atomic level. rsc.orgmdpi.com
For 4-Fluoro-6-methylpyridin-3-ol, an MD simulation, often using force fields like AMBER or CHARMM, could be employed to:
Study Conformational Dynamics : Analyze the flexibility of the molecule, including the rotation of the hydroxyl and methyl groups. rsc.org
Investigate Solvation : Model the hydration shell around the molecule and analyze the hydrogen bonding network with water molecules. Understanding how fluorine substituents interact with water is a key area of computational research. acs.orgnih.gov
Simulate Binding to a Target : If the molecule is being investigated as a potential drug, MD simulations can model its binding to a biological target like a protein kinase, revealing the stability of the complex and key intermolecular interactions. nih.govnih.govacs.org
Recent advances allow for the use of Neural Network Potentials (NNPs) trained on DFT data to run MD simulations with quantum chemical accuracy over longer timescales, which could be applied to study the properties of 4-Fluoro-6-methylpyridin-3-ol in solution with high fidelity. youtube.com MD simulations on related pyridine and fluorinated compounds have provided crucial insights into their behavior in biological systems, demonstrating the power of this technique. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure. wikipedia.org This involves identifying a set of localized "natural" orbitals, such as natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and natural bond orbitals (NBOs), which describe the electron density in a way that aligns with classical chemical bonding concepts. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as hyperconjugation, are indicative of deviations from the idealized Lewis structure and are crucial for understanding molecular stability, reactivity, and geometry. wikipedia.orgresearchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor pair.
For 4-Fluoro-6-methylpyridin-3-ol, an NBO analysis would provide valuable information on several key interactions:
Intramolecular Hydrogen Bonding: A significant interaction would likely be observed between the lone pair of the nitrogen atom (nN) or the oxygen atom of the hydroxyl group (nO) and the antibonding orbital of the O-H bond (σ*OH), or vice-versa, potentially indicating an intramolecular hydrogen bond.
Ring System Interactions: Delocalization interactions between the π orbitals of the pyridine ring and the antibonding π* orbitals would be quantified, providing insight into the aromaticity and the electronic effects of the substituents.
Substituent Effects: The analysis would reveal how the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxyl groups influence the electron density distribution within the pyridine ring through donor-acceptor interactions. For instance, interactions involving the lone pairs of the fluorine and oxygen atoms with the ring's π* orbitals, and interactions between the ring's π orbitals and the antibonding orbitals of the C-F and C-CH3 bonds would be detailed.
A hypothetical NBO analysis might reveal the stabilization energies for these interactions, which could be presented in a data table.
Table 1: Hypothetical Major Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for 4-Fluoro-6-methylpyridin-3-ol
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N1) | π(C2-C3) | Data not available |
| n(O8) | σ(C3-H) | Data not available |
| π(C2-C3) | π(C4-C5) | Data not available |
| π(C5-C6) | π(N1-C2) | Data not available |
| n(F7) | σ*(C4-C5) | Data not available |
Note: The data in this table is hypothetical and serves as an illustration of what NBO analysis would provide. Specific values would require a dedicated computational study.
Atoms in Molecules (AIM) and Electron Localisation Function (ELF) Studies
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This allows for the definition of atoms and the characterization of the chemical bonds between them based on the topological properties of the electron density, ρ(r). A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), provide a detailed description of the nature of the chemical bond.
For 4-Fluoro-6-methylpyridin-3-ol, an AIM analysis would be used to:
Characterize Covalent Bonds: The C-C, C-N, C-H, C-O, O-H, and C-F bonds would be characterized by their BCP properties. For covalent bonds, ρBCP is typically high and ∇²ρBCP is negative.
Identify Non-Covalent Interactions: AIM is particularly powerful for identifying and characterizing weaker non-covalent interactions, such as hydrogen bonds. An intramolecular hydrogen bond between the hydroxyl hydrogen and the pyridine nitrogen, for example, would be evidenced by the presence of a BCP between the H and N atoms. The properties at this BCP would quantify the strength of this interaction.
Analyze Ring Structure: The presence of ring critical points (RCPs) within the pyridine ring would provide further information about its electronic structure.
The Electron Localization Function (ELF) is another method used to analyze the electron distribution in a molecule, providing a measure of the probability of finding an electron pair. ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as in covalent bonds and lone pairs. ELF analysis provides a visual and quantitative description of the molecule's electronic structure that is complementary to NBO and AIM.
In the context of 4-Fluoro-6-methylpyridin-3-ol, an ELF analysis would:
Visualize Bonding and Lone Pairs: It would clearly show the regions of high electron localization corresponding to the covalent bonds and the lone pairs on the nitrogen, oxygen, and fluorine atoms.
Characterize Aromaticity: The ELF profile of the pyridine ring would provide insights into its aromatic character.
Detail Intramolecular Interactions: The topology of the ELF basins could also be used to identify and characterize intramolecular hydrogen bonds.
A hypothetical data table from an AIM analysis of the key bonds is presented below.
Table 2: Hypothetical Topological Properties of the Electron Density (ρ(r)) at Bond Critical Points (BCPs) for Selected Bonds in 4-Fluoro-6-methylpyridin-3-ol
| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) |
| C-F | Data not available | Data not available | Data not available |
| C-O | Data not available | Data not available | Data not available |
| O-H | Data not available | Data not available | Data not available |
| C=N (in ring) | Data not available | Data not available | Data not available |
| C-C (in ring) | Data not available | Data not available | Data not available |
| H···N (H-bond) | Data not available | Data not available | Data not available |
Note: This table is illustrative. The actual values would depend on a specific computational study.
Research Applications and Mechanistic Studies
Role as a Versatile Building Block in Complex Organic Synthesis
4-Fluoro-6-methylpyridin-3-ol serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Heterocyclic compounds are fundamental building blocks in organic synthesis, with many identified as "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds. The presence of fluoro, methyl, and hydroxyl groups on the pyridine (B92270) ring of 4-Fluoro-6-methylpyridin-3-ol offers multiple reaction sites for chemists to build upon. Analogous fluorinated building blocks, such as 4-fluoro-3-methylbenzoic acid, are recognized for their utility in synthesizing active pharmaceutical ingredients (APIs). The functional groups on these types of molecules can be used directly or converted into other reactive groups to attach them to larger molecular scaffolds.
The structural framework of 4-Fluoro-6-methylpyridin-3-ol is integral to the creation of a variety of other heterocyclic systems. While specific examples detailing the direct conversion of 4-Fluoro-6-methylpyridin-3-ol into other heterocyclic rings are not extensively documented in publicly available literature, the general utility of pyridinol and fluorinated pyridine scaffolds is well-established. For instance, the functional groups present in this molecule allow for reactions like etherification of the hydroxyl group and cross-coupling reactions at the carbon positions, which are standard methods for constructing more elaborate heterocyclic structures. The synthesis of ethyl 6-methylpyridine-2-acetate from 2,6-lutidine demonstrates how the methyl group on a pyridine ring can be functionalized to build more complex side chains.
The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. Derivatives of 4-Fluoro-6-methylpyridin-3-ol have shown potential in the development of novel therapeutics. For example, related aminopyri(mi)dinol derivatives have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. Furthermore, fragment-based drug design has utilized fluorinated heterocyclic fragments to develop potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in immunology. These examples highlight the importance of the fluorinated pyridine motif as a core component in the discovery of new bioactive agents.
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding how structural modifications to a lead compound affect its biological activity is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies on derivatives of 4-Fluoro-6-methylpyridin-3-ol and its analogs have provided critical insights for optimizing potency and selectivity.
For instance, in the development of FGFR4 inhibitors from aminopyri(mi)dinol derivatives, SAR studies revealed that introducing methyl groups at certain positions on the central pyridine or pyrimidine (B1678525) ring could lead to steric clashes with the kinase hinge region, thereby reducing binding affinity. Conversely, the presence of a smaller fluorine atom on a connected phenyl ring was found to confer a suitable conformation for strong binding interaction with FGFR4.
In a different context, SAR studies on pyridine derivatives of the PPARγ modulator DS-6930 showed that substituting the pyridine ring did not yield potent agonists, which directed the research focus toward modifying an attached benzimidazole (B57391) ring instead. Similarly, in the pursuit of novel acetylcholinesterase (AChE) inhibitors, SAR analysis of N-methyl tetrahydropyridine (B1245486) derivatives indicated that substituents like fluoro, cyano, or biphenyl (B1667301) on an attached aromatic ring may bind to the active site of the enzyme, enhancing inhibitory activity.
| Compound Class | Modification | Effect on Activity | Target |
| Aminopyri(mi)dinol Derivatives | Introduction of methyl groups on the central ring | Weaker binding affinity | FGFR4 |
| Aminopyri(mi)dinol Derivatives | Fluorine on a dimethoxyphenyl ring | Suitable conformation for strong binding | FGFR4 |
| N-methyl tetrahydropyridine Derivatives | Fluoro or cyano substituents on aromatic ring | Enhanced inhibitory activity | Acetylcholinesterase |
| Pyridine Derivatives of DS-6930 | Substituents on the pyridine ring | Did not provide potent partial agonists | PPARγ |
Mechanistic Insights into Biological Activities
Elucidating the precise mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. Research into derivatives of 4-Fluoro-6-methylpyridin-3-ol has shed light on their interactions with biological targets at the molecular level.
Derivatives of fluorinated pyridines have been investigated as inhibitors of several key enzyme classes, including kinases and acetylcholinesterase.
Kinase Inhibition: Kinases are a major class of drug targets, particularly in oncology and immunology. A derivative of a fluorinated pyrrolidine (B122466) was identified as a potent and selective inhibitor of IRAK4. This was achieved through fragment-based drug design, where the strategic placement of lipophilicity and leveraging of three-dimensional topology led to a compound with nanomolar potency. In another example, a series of carbazole (B46965) and tetrahydrocarbazole-based compounds, featuring fluorine substitution, were developed as highly potent and selective reversible inhibitors of Bruton's Tyrosine Kinase (BTK), another critical target in autoimmune diseases.
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease. Novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized and screened for their AChE inhibitory activity. Mechanistic hypotheses from these studies suggest that for effective AChE inhibition, the molecule needs to bind to both the peripheral and active sites of the enzyme. The presence of a fluoro substituent was noted as potentially contributing to binding at the active site. Molecular docking studies of other novel AChE inhibitors have helped visualize the crucial intermolecular interactions, such as hydrogen bonds, that underpin their inhibitory function.
The search for new antimicrobial and antifungal agents is a global health priority. Heterocyclic compounds, including pyridine and triazole derivatives, are a rich source of potential new treatments.
The mechanism of action for many antifungal agents, such as the widely used azoles (e.g., fluconazole, itraconazole), involves the inhibition of enzymes critical for fungal cell membrane integrity. While specific mechanistic studies on 4-Fluoro-6-methylpyridin-3-ol derivatives are not prevalent, research on related structures provides valuable clues. For example, the inactivation of O-acetylserine sulfhydrylase (OASS), an enzyme essential for L-cysteine biosynthesis in bacteria, is a strategy for developing new antibiotics. Studies have shown that fluoroalanine derivatives can act as substrate analogues and cause irreversible inhibition of this enzyme, highlighting a potential mechanism for fluorinated compounds. The antimicrobial activity of other heterocyclic derivatives, such as those of 4,4'-bipyridine, has also been demonstrated, with diquaternary salts showing notable antimicrobial and antifungal effects.
Anti-inflammatory and Anticancer Activity Pathways
The pyridin-3-ol scaffold, particularly with substitutions such as fluorine and methyl groups, is a key structural motif in the design of kinase inhibitors, which play crucial roles in cellular signaling pathways associated with inflammation and cancer. Research has focused on derivatives of this core structure to target specific enzymes that, when dysregulated, contribute to disease progression.
One of the significant pathways targeted is the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β type I receptor kinase (ALK5) is a central component of this pathway, and its overactivation is implicated in fibrosis and cancer. A series of synthesized compounds, specifically 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles, have been evaluated for their ability to inhibit ALK5. nih.gov Among these, compound 19j (a 5-(5-fluoro-6-methylpyridin-2-yl) derivative) demonstrated potent inhibition of ALK5 with an IC50 value of 7.68 nM in enzymatic assays and showed 82% inhibition in a cell-based luciferase reporter assay at a concentration of 100 nM. nih.gov This indicates that the fluoro-methyl-pyridin-ol structural element is critical for achieving high-potency inhibition of the ALK5 kinase, thereby blocking a key pathway in cancer and fibrotic diseases.
Another critical pathway in cancer, particularly hepatocellular carcinoma, involves the Fibroblast Growth Factor Receptor 4 (FGFR4). A series of methylated aminopyridinol compounds were designed as selective FGFR4 inhibitors. nih.gov One derivative, Compound 6O , which features a dimethoxyphenyl group attached to an aminotrimethylpyridin-3-ol core, showed highly potent and selective inhibitory activity against FGFR4 over other FGFR subtypes (FGFR1-3). nih.gov The inhibition of the FGFR4 pathway by such compounds can suppress tumor growth, as demonstrated in a chick chorioallantoic membrane (CAM) tumor model. nih.gov The specific substitution pattern on the pyridinol ring is crucial for this selective inhibition, highlighting its importance in modulating cancer-related signaling cascades.
Interaction with Biological Targets (e.g., Receptors)
The efficacy of pyridin-3-ol derivatives as therapeutic agents stems from their precise interaction with biological targets like enzyme active sites. The specific arrangement of functional groups, including the fluorine atom and methyl group on the pyridine ring, dictates the binding mode and selectivity.
For inhibitors of the TGF-β type I receptor kinase (ALK5), derivatives of 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazole have been developed. nih.gov The evaluation of various positional isomers of fluorine on the pyridine ring revealed that compounds with a 5-fluoro substitution, such as 19j , displayed a potent level of inhibition against ALK5. nih.gov This suggests that the electronic and steric properties conferred by the fluorine at this specific position are optimal for interaction with the kinase's active site.
In the context of FGFR4 inhibition, the interaction is even more specific. Molecular modeling studies have shown that the methyl groups on the central pyridine or pyrimidine ring of inhibitors like Compound 6O can cause a steric clash with the hinge region of the FGFR1-3 kinase domains. nih.gov However, in FGFR4, these groups are accommodated, contributing to the compound's selectivity. Furthermore, the presence of a smaller fluorine atom on the attached dimethoxyphenyl ring of Compound 6O allows for a suitable conformation, leading to a strong binding interaction specifically with FGFR4. nih.gov This demonstrates a sophisticated level of molecular recognition where the pyridinol-based scaffold is finely tuned for selective engagement with its intended biological target.
Molecular Docking and Virtual Screening Studies
Molecular docking and virtual screening are powerful computational tools that have become indispensable in modern drug discovery for identifying and optimizing potential therapeutic agents. mdpi.com These methods predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govmdpi.com Virtual screening involves rapidly screening large libraries of compounds against a target protein structure to identify those with a high likelihood of binding, which can then be prioritized for experimental testing. nih.gov This approach significantly accelerates the discovery of lead compounds by narrowing down the number of candidates for synthesis and biological evaluation. nih.govmdpi.com
Ligand-Protein Interaction Analysis
At the core of molecular docking is the detailed analysis of interactions between the ligand and the protein's binding site. These interactions are crucial for the stability of the ligand-protein complex and the ligand's biological activity. Common interactions observed include:
Hydrogen Bonds: These are critical for binding affinity and specificity. For instance, in docking studies of potential SARS-CoV-2 Mpro inhibitors, hydrogen bonds were observed between the ligand and backbone or side-chain residues like PHE 140 and GLN 189. nih.gov
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, often involving amino acid residues like Trp230, Pro316, and Leu363. mdpi.com
Pi-Interactions: These include pi-pi stacking (between aromatic rings), pi-sulfur interactions (between an aromatic ring and a sulfur-containing residue like Cys145), and cation-pi or anion-pi interactions, where a charged residue interacts with an aromatic ring. nih.govmdpi.com
In the specific case of the FGFR4 inhibitor Compound 6O , molecular docking revealed that steric hindrance from methyl groups on the pyridine ring prevents proper binding to FGFR1-3, while allowing a favorable conformation for binding to FGFR4, thus explaining its high selectivity. nih.gov For other heterocyclic compounds, docking studies have identified key hydrogen bonds and hydrophobic interactions with residues such as His132 and Tyr314 that are essential for their inhibitory action. mdpi.com
Prediction of Binding Affinities
A primary goal of molecular docking is to predict the binding affinity, or the strength of the interaction, between a ligand and its target protein. nih.gov This is often expressed as a docking score or binding energy, typically in kcal/mol. nih.govmdpi.com A more negative binding energy value indicates a more stable complex and, theoretically, a higher binding affinity. mdpi.com
For example, in a study evaluating potential inhibitors for enzymes associated with Alzheimer's disease, the compound Alpidem showed binding energy values of -8.00 kcal/mol and -9.60 kcal/mol against two different target proteins (PDB IDs: 2Z5X and 4BDT, respectively). nih.govresearchgate.net Similarly, docking of a novel pyrimidine derivative against a bacterial enzyme yielded a low binding energy of -7.97 kcal/mol, suggesting strong binding. mdpi.com
These predicted affinities are often correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. For instance, the ALK5 inhibitor 19j showed a low nanomolar IC50 value of 7.68 nM, which corresponds to its strong predicted binding. nih.gov
| Compound/Study | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Alpidem | Acetylcholinesterase (4BDT) | -9.60 | nih.govresearchgate.net |
| Alpidem | Butyrylcholinesterase (2Z5X) | -8.00 | nih.govresearchgate.net |
| Pyrimidine Derivative | CrtM Enzyme | -7.97 | mdpi.com |
Identification of Potential Biological Targets
Virtual screening is not only used to find inhibitors for a known target but also to identify potential new biological targets for an existing compound, a process often referred to as drug repurposing or target fishing. nih.govnih.gov By screening a compound against a panel of different protein structures, researchers can generate hypotheses about its mechanism of action or identify potential off-target effects. nih.gov
For example, the anxiolytic drug Alpidem, known for its affinity for the benzodiazepine (B76468) receptor, was evaluated in silico against enzymes implicated in Alzheimer's disease. nih.govresearchgate.net The strong binding affinities predicted from molecular docking suggested that Alpidem could be a potential inhibitor candidate for these neurodegenerative disease targets, opening a new avenue for its therapeutic application. nih.govresearchgate.net This computational approach allows for the rapid identification of new potential uses for known molecules, leveraging existing safety and pharmacokinetic data. nih.gov
Development of Advanced Materials and Agrochemicals
The chemical scaffold of substituted pyridines, including fluoro-methyl-pyridinol derivatives, is not limited to pharmaceuticals but also finds significant application in the development of agrochemicals, particularly fungicides. google.com The unique electronic properties and metabolic stability conferred by the fluorine atom make this class of compounds highly valuable for crop protection.
Patents have been filed for 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives, which are designed as fungicides to control phytopathogenic fungi on crops. google.com The synthesis of these complex heterocyclic compounds often involves intermediates that are themselves substituted pyridines. The invention describes processes for preparing these active compounds, highlighting the modular nature of their synthesis which relies on building blocks like functionalized pyridines. google.com
Furthermore, the pyridinol structure is a known metabolite of certain herbicides. For example, 4-amino-3,5-dichloro-6-fluoro-2-pyridinol is a metabolite of the herbicide Fluroxypyr. mst.dk The study of such metabolites is crucial for understanding the environmental fate and biological activity of agrochemicals. The presence of the pyridinol core in these applications underscores its versatility and importance in the broader chemical industry beyond medicine.
Utility in Analytical Chemistry Methodologies
Derivatization for Chiral Analysis
The fundamental principle of chiral derivatization involves the reaction of a racemic mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers, which are otherwise difficult to separate due to their identical physical properties, into a pair of diastereomers. Diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Commonly used chiral derivatizing agents often possess a reactive functional group that can readily form a covalent bond with the analyte of interest, such as an alcohol or an amine. The resulting diastereomeric products can then be resolved on an achiral stationary phase, and the relative amounts of each diastereomer can be used to determine the enantiomeric excess of the original sample.
However, searches of scientific databases and chemical literature did not yield any studies describing or utilizing 4-Fluoro-6-methylpyridin-3-ol for this purpose. Therefore, no detailed research findings or data tables on its use in chiral derivatization can be provided.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-6-methylpyridin-3-OL, and how can the product be characterized?
- Methodological Answer :
-
Synthesis : A common approach involves introducing fluorine and methyl groups onto a pyridine ring. For example, fluorination of a chlorinated precursor (e.g., 6-methylpyridin-3-ol) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can yield the desired compound .
-
Characterization : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm hydroxyl (-OH) and C-F bonds (stretching at ~1250 cm⁻¹). ¹H NMR can identify methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| FT-IR | ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-F) |
| ¹H NMR | δ 2.5 (s, 3H, CH₃), δ 6.8–8.2 (m, aromatic H) |
| MS | [M+H]+ peak at m/z 157.1 |
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 4-Fluoro-6-methylpyridin-3-OL?
- Methodological Answer :
- Parameter Optimization :
Temperature : Maintain 80–100°C during fluorination to balance reactivity and side reactions.
Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion solubility .
Solvent : Polar aprotic solvents like DMSO or DMF improve reaction efficiency .
- Yield Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC. Typical yields range from 60–75% under optimized conditions.
Q. What analytical techniques are critical for assessing purity and identifying impurities?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities.
- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts, such as dehalogenated intermediates or over-fluorinated derivatives .
- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 4-Fluoro-6-methylpyridin-3-OL derivatives?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.
- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) to collect intensity data.
- Refinement : Employ SHELX software for structure solution and refinement. For example, SHELXL refines hydrogen bonding networks involving the hydroxyl group .
- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .
Q. What strategies address contradictions in spectral data (e.g., NMR splitting anomalies)?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR. For 4-Fluoro-6-methylpyridin-3-OL, monitor hydroxyl proton shifts at 25–80°C .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .
- Isotopic Labeling : Use ²H or ¹⁹F labeling to trace coupling patterns in complex spectra .
Q. Are biocatalytic methods viable for synthesizing 4-Fluoro-6-methylpyridin-3-OL or its derivatives?
- Methodological Answer :
-
Enzyme Screening : Test cytochrome P450 monooxygenases or Burkholderia sp. MAK1 for regioselective hydroxylation/fluorination .
-
Reaction Setup : Use whole-cell biocatalysts in buffered media (pH 7.0, 30°C) with cofactors (NADH/NADPH).
-
Challenges : Limited literature exists for fluorinated pyridinols, making this an exploratory area. Prioritize enzyme engineering (e.g., directed evolution) to improve activity .
- Data Table :
| Biocatalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Burkholderia sp. MAK1 | 6-Methylpyridin-3-ol | 6-Methylpyridin-3-ol-N-oxide | 45 |
Q. How can researchers design bioactivity studies for 4-Fluoro-6-methylpyridin-3-OL?
- Methodological Answer :
- Assay Selection :
Anti-inflammatory : Measure COX-2 inhibition in RAW 264.7 macrophages (IC₅₀ determination) .
Analgesic : Use the acetic acid-induced writhing model in mice (dose range: 10–50 mg/kg) .
- Control Compounds : Compare with ibuprofen (COX-2) or aspirin (analgesic).
- Data Interpretation : Perform ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
